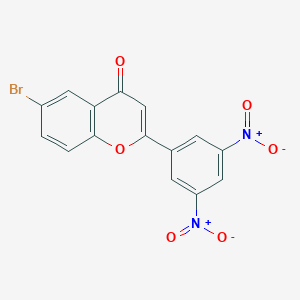
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, two nitro groups at the 3rd and 5th positions of the phenyl ring, and a benzopyran core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The nitration of the phenyl ring at the 3rd and 5th positions can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The formation of the benzopyran core structure can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzopyran derivatives with various functional groups.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in organic synthesis and can be used to develop new benzopyran derivatives with desired properties.
Biology: Benzopyran derivatives, including this compound, have shown potential as enzyme inhibitors, antioxidants, and anti-inflammatory agents.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of cancer therapy and neuroprotection.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of nitro groups and the benzopyran core structure allows the compound to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Characterized by the presence of bromine and nitro groups.
6-Chloro-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
921942-61-2 |
|---|---|
分子式 |
C15H7BrN2O6 |
分子量 |
391.13 g/mol |
IUPAC 名称 |
6-bromo-2-(3,5-dinitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H7BrN2O6/c16-9-1-2-14-12(5-9)13(19)7-15(24-14)8-3-10(17(20)21)6-11(4-8)18(22)23/h1-7H |
InChI 键 |
RMCFXEDJNBAJCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
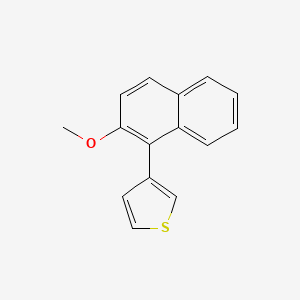
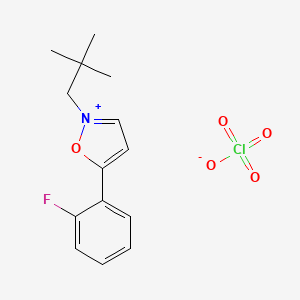
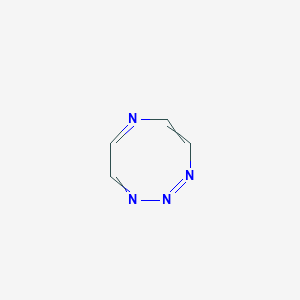
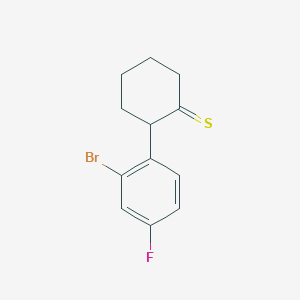
![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)
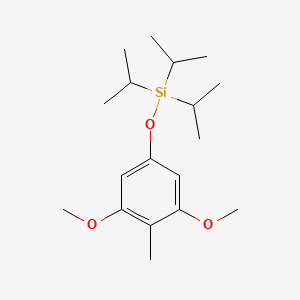
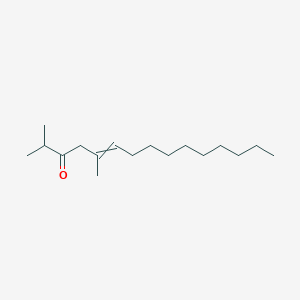
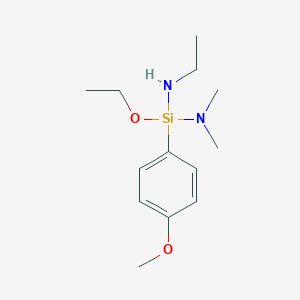
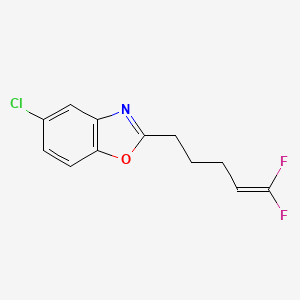
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
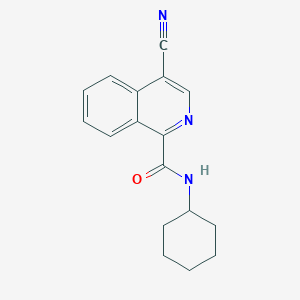
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
